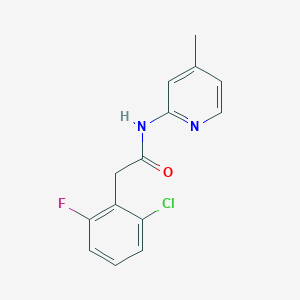
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE
Vue d'ensemble
Description
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of thienylpiperazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This is achieved by reacting 4-methyl-5-phenyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with Piperazine: The acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Modified piperazine derivatives
Applications De Recherche Scientifique
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a central nervous system agent, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Pharmacology: The compound is used in pharmacological studies to understand its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.
Chemical Biology: Researchers use this compound to investigate its effects on cellular signaling pathways and gene expression.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with neurotransmitter receptors in the brain. The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This leads to changes in neuronal signaling and can result in therapeutic effects such as mood stabilization and reduction of anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-METHYL-5-PHENYL-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE: Similar structure but with a methyl group on the piperazine ring.
(4-METHYL-5-PHENYL-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE: Similar structure but with an ethyl group on the piperazine ring.
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLMORPHOLINO)METHANONE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
(4-METHYL-5-PHENYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to its specific combination of the thienyl and piperazine moieties, which confer distinct pharmacological properties. The presence of the phenyl groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
Propriétés
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-17-16-20(26-21(17)18-8-4-2-5-9-18)22(25)24-14-12-23(13-15-24)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCNEFRKUSNGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


METHANONE](/img/structure/B4431700.png)
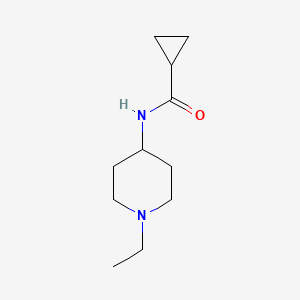
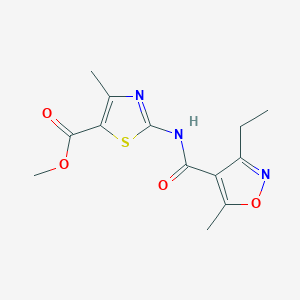
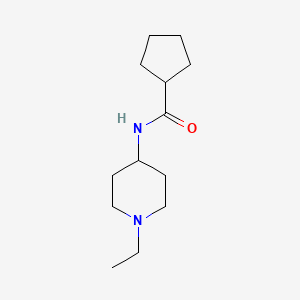


![2-(2,6-DICHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4431738.png)

![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)
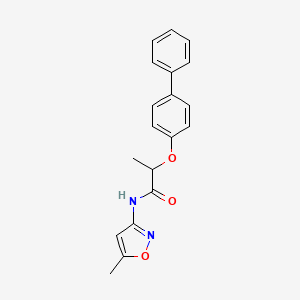
![(2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4431788.png)
![(3-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4431789.png)
